molecular formula C16H14F3N3O2 B2615605 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 1903686-02-1

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2615605
CAS No.: 1903686-02-1
M. Wt: 337.302
InChI Key: DQUOQGLHPDTVRY-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and a trifluoromethyl group attached to a benzamide moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cinnoline core, followed by the introduction of the trifluoromethyl group and the benzamide moiety. Key steps may include:

    Cyclization reactions: to form the cinnoline ring.

    Substitution reactions: to introduce the trifluoromethyl group.

    Amidation reactions: to attach the benzamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and scalable reaction setups such as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving cinnoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The cinnoline core and trifluoromethyl group may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)12-4-2-1-3-11(12)15(24)20-10-5-6-13-9(7-10)8-14(23)22-21-13/h1-4,8,10H,5-7H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUOQGLHPDTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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